REACTION_SMILES
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[C:24](=[O:25])([O-:26])[O-:27].[CH3:14][S:15]([CH3:16])=[O:17].[CH3:18][Si:19]([CH3:20])([CH3:21])[S:22][CH3:23].[Cs+:28].[Cs+:29].[I:1][c:2]1[cH:3][c:4]([N+:11]([O-:12])=[O:13])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1>>[I:1][c:2]1[cH:3][c:4]([S:15][CH3:14])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(I)cc([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CSc1cc(I)cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |